(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
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Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a thiadiazole ring, a piperidine ring, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets might be bacterial or fungal cells.
Mode of Action
It can be inferred from related studies that 1,3,4-thiadiazole derivatives may disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Based on the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of microbial cells.
Result of Action
Based on the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that this compound may lead to the death of microbial cells by disrupting their essential biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized via cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the thiadiazole, piperidine, and furan moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions might target the thiadiazole ring, potentially opening it up to form different structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with thiadiazole and piperidine rings are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They might be developed into drugs for treating various diseases, depending on their biological activity.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring, adding aromaticity.
Uniqueness
The uniqueness of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone lies in its combination of the thiadiazole, piperidine, and furan rings, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
furan-3-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(9-3-6-17-7-9)15-4-1-10(2-5-15)18-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYCSUXTMEVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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